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Compound of Interest

Compound Name: Allatostatin II

Cat. No.: B15599181 Get Quote

A Note on Nomenclature: The term "Allatostatin II" is not a standard classification for the

allatostatin family of neuropeptides. The three major, structurally distinct families are

Allatostatin A (AST-A), Allatostatin B (AST-B), and Allatostatin C (AST-C)[1][2]. This guide will

focus on Allatostatin C, a well-characterized family with significant physiological roles in insects

and other arthropods.

Allatostatin C (AST-C) is a family of neuropeptides that play a crucial role in regulating various

physiological processes in insects, most notably the inhibition of juvenile hormone (JH)

biosynthesis[2][3]. These peptides are characterized by a conserved C-terminal pentapeptide

sequence, P-I-S-C-F, and a disulfide bridge.[1] This guide provides a comprehensive overview

of the peptide sequence, structure, signaling pathway, and the experimental methodologies

used to study AST-C, intended for researchers, scientists, and professionals in drug

development.

Allatostatin C Peptide Sequence and Structure
Allatostatin C peptides are derived from a preprohormone that typically encodes a single active

peptide[4]. The mature peptides are generally 15 amino acids in length and are characterized

by a disulfide bridge between two cysteine residues.

Key Structural Features:

Conserved C-terminus: The C-terminal sequence P-I-S-C-F is a hallmark of the AST-C

family[3].
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Disulfide Bridge: A disulfide bond between cysteine residues at positions 7 and 14 is crucial

for its biological activity[1].

N-terminal Variation: While the C-terminus is highly conserved, the N-terminal region shows

greater variability among different insect species. For instance, the AST-C sequence in

Thaumetopoea pityocampa is QVRFRQCYFNPISCF, while in the mud crab Scylla

paramamosain, one of the AST-C peptides is QIRYHQCYFNPISCF-OH[1][3].

Three-Dimensional Conformation: The solution conformation of allatostatins has been

studied using 2-D NMR and molecular modeling, revealing the presence of beta-turn

structures that are important for receptor binding[5].

Species Peptide Sequence Modifications

Manduca sexta pE-VRYHQCYFNPISCF Pyroglutamate (N-terminus)

Scylla paramamosain

(ScypaAST-C)
QIRYHQCYFNPISCF-OH Hydroxylated C-terminus

Scylla paramamosain

(ScypaAST-CCC)
RSYWKQCAFNAVSCF-NH2 Amidated C-terminus

Thaumetopoea pityocampa QVRFRQCYFNPISCF

The Allatostatin C Signaling Pathway
Allatostatin C exerts its physiological effects by binding to a specific G protein-coupled receptor

(GPCR) known as the Allatostatin C receptor (AstR-C)[3][6]. The activation of AstR-C initiates

an intracellular signaling cascade that ultimately leads to a cellular response.

Components of the Signaling Pathway:

Ligand: Allatostatin C peptide.

Receptor: Allatostatin C receptor (AstR-C), a class A GPCR[7]. In some species, multiple

paralogs of the receptor exist, such as AeAS-CrA and AeAS-CrB in Aedes aegypti[8].
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G Protein: The AstR-C receptor primarily couples to inhibitory G proteins of the Gαi/o

subtype[3][6].

Effector: Adenylyl cyclase.

Second Messenger: Cyclic AMP (cAMP).

Upon binding of AST-C to its receptor, the Gαi/o subunit is activated, which in turn inhibits the

activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of

cAMP[1]. The reduction in cAMP levels then modulates downstream targets to bring about the

physiological effects, such as the inhibition of juvenile hormone synthesis in the corpora

allata[1][2].
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Allatostatin C signaling pathway.

Quantitative Data
The interaction between Allatostatin C and its receptor, as well as the subsequent cellular

response, has been quantified in several studies.
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Peptide/Compound Receptor/Assay Value Species

ScypaAST-CCC
ScypaAST-CR (cAMP

inhibition)
IC50: 6.683 nM

Scylla

paramamosain[1]

AST-C
AlstR-C (TGF-α

shedding assay)
EC50: 0.623 nM

Thaumetopoea

pityocampa[7]

AST-C Larval mortality LC50: 152 ppm
Thaumetopoea

pityocampa[7]

D074-0034 (agonist) Larval mortality LC50: 443 ppm
Thaumetopoea

pityocampa[7]

J100-0311 (agonist) Larval mortality LC50: 411 ppm
Thaumetopoea

pityocampa[7]

V029-3547 (agonist) Larval mortality LC50: 406 ppm
Thaumetopoea

pityocampa[7]

Experimental Protocols
A variety of experimental techniques are employed to study the sequence, structure, and

function of Allatostatin C and its receptor.

Synthetic Allatostatin C peptides are crucial for in vitro and in vivo studies.

Methodology:

Solid-Phase Peptide Synthesis: Peptides are synthesized on a solid support resin, typically

using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all

protecting groups are removed.

Purification: The crude peptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Verification: The purity and identity of the peptide are confirmed by mass spectrometry.
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These assays are used to determine the functional activity of Allatostatin C and its analogs on

the AstR-C receptor.

cAMP Inhibition Assay:

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transiently

transfected with a plasmid expressing the AstR-C receptor.

Forskolin Stimulation: The cells are treated with forskolin, a potent activator of adenylyl

cyclase, to induce a high level of intracellular cAMP[1].

Peptide Treatment: The forskolin-stimulated cells are then treated with varying

concentrations of the Allatostatin C peptide.

cAMP Measurement: The intracellular cAMP levels are measured using a competitive

enzyme-linked immunosorbent assay (ELISA) or a luminescence-based assay.

Data Analysis: The results are plotted as a dose-response curve, and the IC50 value (the

concentration of peptide that inhibits 50% of the forskolin-induced cAMP production) is

calculated[1].
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Workflow for a cAMP inhibition assay.

Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of the

Allatostatin C and AstR-C genes in different tissues and at different developmental stages.
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Methodology:

Tissue Dissection and RNA Extraction: Tissues of interest are dissected, and total RNA is

extracted.

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA

(cDNA).

qPCR: The qPCR reaction is performed using gene-specific primers for the target gene (e.g.,

AstR-C) and a reference gene (e.g., β-actin) for normalization[1].

Data Analysis: The relative expression of the target gene is calculated using the 2^-ΔΔCt

method.

Computational methods are increasingly used to study the structure of the AstR-C receptor and

its interaction with Allatostatin C.

Methodology:

Homology Modeling: A 3D model of the AstR-C receptor is built based on the known crystal

structure of a related GPCR.

Molecular Docking: The Allatostatin C peptide is docked into the predicted binding pocket of

the receptor model to identify key interacting residues.

Molecular Dynamics (MD) Simulations: MD simulations are performed to study the dynamic

behavior of the receptor-ligand complex and to assess the stability of the interaction[3][6].

This integrated approach of experimental and computational techniques provides a powerful

platform for understanding the multifaceted roles of Allatostatin C and for the development of

novel insect control agents targeting this important neuropeptide system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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